Product packaging for 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one(Cat. No.:)

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one

Cat. No.: B11712069
M. Wt: 241.08 g/mol
InChI Key: DIBSZCHVINTNEA-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-YL)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of pyrrolidinone derivatives, which have been identified as key structural motifs in the development of novel therapeutic agents. Compounds featuring a pyrrolidinone ring linked to a halogenated pyridine, such as the closely related 1-[(4-Bromopyridin-2-yl)methyl]pyrrolidin-2-one , are frequently explored as modulators of biological targets. Specifically, pyrrolidinone derivatives have shown promise as GPR119 modulators, a receptor targeted for the treatment of metabolic disorders including type 2 diabetes, obesity, and dyslipidemia . The 2-bromopyridin-4-yl moiety serves as a versatile synthetic intermediate, where the bromine atom facilitates further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research to investigate its pharmacological properties, receptor interactions, and potential therapeutic applications. It is supplied with the explicit understanding that it is For Research Use Only (RUO). It is strictly not for use in humans, nor as a drug, food additive, or for any personal use. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2O B11712069 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-8-6-7(3-4-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

DIBSZCHVINTNEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=NC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2 Bromopyridin 4 Yl Pyrrolidin 2 One

General Approaches for N-Substituted Pyrrolidin-2-ones

The formation of the pyrrolidin-2-one ring, also known as a γ-lactam, is a fundamental transformation in organic synthesis. Several reliable methods have been developed to construct this five-membered heterocyclic system.

Condensation Reactions with γ-Butyrolactone Derivatives

A classical and straightforward approach to N-substituted pyrrolidin-2-ones involves the condensation of γ-butyrolactone with a primary amine. This reaction is typically carried out at elevated temperatures and pressures. The most widely used industrial process for producing 2-pyrrolidone is the ammonolysis of γ-butyrolactone in the liquid phase. This process involves reacting γ-butyrolactone with liquid ammonia (B1221849) or aqueous ammonia at temperatures ranging from 250 to 290 °C and pressures of 8.0 to 16.0 MPa. While this method is effective for the synthesis of the parent 2-pyrrolidone, its application to the synthesis of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one (B6227073) would require the use of 4-amino-2-bromopyridine (B189405) as the amine component. The reactivity and stability of this specific aminopyridine derivative under such harsh conditions would need to be carefully considered.

Ring-Opening and Cyclization Strategies Involving Donor–Acceptor Cyclopropanes

A more contemporary and versatile strategy for the synthesis of 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (DA) cyclopropanes. mdpi.comnih.govnih.gov This method involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) with a primary amine, such as an aniline (B41778) or benzylamine, to form a γ-amino ester intermediate. nih.govresearchgate.net This is followed by an in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one. nih.govresearchgate.net This transformation can be implemented as a one-pot process. mdpi.com The reaction has a broad scope, accommodating a variety of substituted amines and a wide range of DA cyclopropanes. nih.gov The nucleophilic ring opening of DA cyclopropanes under moderately activating Lewis acid catalysis proceeds via an SN2-like mechanism. mdpi.com

Intramolecular Cyclization Pathways for Pyrrolidinone Formation

Intramolecular cyclization represents a powerful and diverse set of methods for constructing the pyrrolidin-2-one ring. These strategies typically involve the formation of a linear precursor containing both the nucleophilic amine and an electrophilic group, which then cyclizes to form the lactam.

One common approach is the attack of an amine group onto a carboxylic acid derivative. researchgate.net Other notable intramolecular cyclization methods include:

Radical Cyclizations: Carboxamide radicals can cyclize onto an alkene. researchgate.net Additionally, amidyl radicals are capable of activating remote C-H bonds to facilitate cyclization. researchgate.net The oxidative radical cyclization of active methylene (B1212753) derivatives containing allyl groups as radical acceptors can be achieved using oxidants like FeCl3. researchgate.net

Palladium-Catalyzed Cyclization: Unsaturated secondary lactams can be prepared through the palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendent alkene, proceeding through an aza-Heck-type pathway. researchgate.net

Copper-Catalyzed Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org This method exhibits excellent regio- and chemoselectivity. organic-chemistry.org

Photocatalysis: A tandem intramolecular 1,5-hydrogen atom transfer (HAT) reaction-cyclization process, enabled by photocatalysis, can be used to synthesize γ-spirolactams under mild conditions with good to excellent yields and exceptional functional group tolerance. researchgate.net

Installation of the Bromopyridyl Moiety

The introduction of the 2-bromopyridyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most prominent and efficient methods for achieving this transformation.

Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Amination) of Pyrrolidin-2-one with Bromopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product. wikipedia.org

The application of this methodology to the synthesis of this compound would involve the coupling of pyrrolidin-2-one with a suitable dihalopyridine, such as 2,4-dibromopyridine (B189624) or 4-amino-2-bromopyridine. The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination. The development of bidentate phosphine ligands like BINAP and DPEPhos, and later, sterically hindered monophosphine ligands, has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org Tandem N-arylation/carboamination reactions catalyzed by palladium have also been developed for the synthesis of N-aryl-2-benzyl pyrrolidines from γ-amino alkenes and two different aryl bromides. nih.gov

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to various secondary and tertiary aminopyridines. nih.gov

Catalyst System Component Role in Buchwald-Hartwig Amination
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Source of the active Pd(0) catalyst.
Phosphine Ligand (e.g., BINAP, DPEPhos)Stabilizes the palladium center and influences reactivity and selectivity.
Base (e.g., NaOtBu, K₂CO₃)Deprotonates the amine to facilitate its coordination to the palladium complex.
Solvent (e.g., Toluene, Dioxane)Provides the reaction medium.

Copper-Catalyzed Amidation Protocols for N-Heteroaryl Lactams

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. While historically requiring harsh reaction conditions, significant advancements have led to milder and more efficient copper-catalyzed amidation protocols. These methods are particularly useful for the synthesis of N-heteroaryl lactams.

Copper(I) iodide (CuI) is a commonly used catalyst in these reactions. organic-chemistry.org Copper-catalyzed intramolecular C-H amidation can also be employed for the synthesis of lactams. nih.gov Mechanistic studies suggest that the copper-catalyzed N-arylation of amides proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The reaction involves the formation of a Cu(I)-amidate complex which then reacts with the aryl halide. nih.gov The presence of ligands, such as 1,2-diamines, can significantly influence the coordination environment around the copper(I) center and enhance the reaction's efficiency. nih.gov

A copper-mediated, one-pot synthesis of N-aryl γ- and δ-lactams has been developed using amino acids as precursors. bohrium.com This method utilizes copper(II) acetate (B1210297) as the mediator. bohrium.com Additionally, copper-catalyzed direct amidation of heterocycles using N-fluorobenzenesulfonimide (NFSI) as the nitrogen source has been reported, proceeding via C-H bond activation. organic-chemistry.org

Reaction Component Function in Copper-Catalyzed Amidation
Copper Catalyst (e.g., CuI, Cu(OAc)₂)Facilitates the carbon-nitrogen bond formation.
Ligand (e.g., 1,2-diamines)Modulates the reactivity of the copper catalyst.
Base (e.g., K₂CO₃)Acts as a proton scavenger.
Solvent (e.g., DMSO, DCE)Provides a suitable reaction environment.

Nucleophilic Substitution Reactions on Bromopyridine Derivatives with Pyrrolidin-2-one Anions

A fundamental and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a bromopyridine derivative, which is susceptible to nucleophilic attack at the carbon atoms of the pyridine (B92270) ring. The reaction proceeds through an addition-elimination mechanism, where pyridines with leaving groups at positions 2 and 4 are particularly reactive. quimicaorganica.org

In this specific synthesis, the anion of pyrrolidin-2-one acts as the nucleophile. The reaction is typically facilitated by a base, which deprotonates the pyrrolidin-2-one to form the more nucleophilic pyrrolidin-2-one anion. This anion then attacks the electron-deficient carbon atom of the bromopyridine ring that bears the bromine atom. The subsequent elimination of the bromide ion results in the formation of the desired N-aryl bond and the final product. The reactivity of the bromopyridine substrate is a critical factor, with electron-withdrawing groups on the pyridine ring enhancing its susceptibility to nucleophilic attack. nih.gov

Optimization of Reaction Conditions and Selectivity

Achieving high yields and selectivity in the synthesis of this compound necessitates careful optimization of various reaction parameters.

The efficiency and yield of the N-C bond formation are significantly influenced by the choice of catalyst and ligands, particularly in cross-coupling reactions like the Buchwald-Hartwig amination. numberanalytics.comnumberanalytics.com Palladium and copper-based catalysts are commonly employed for N-arylation reactions. beilstein-journals.orgnih.gov

For palladium-catalyzed reactions, the selection of an appropriate phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as P(t-Bu)3 and XPhos, are often effective as they facilitate the oxidative addition step and stabilize the palladium(II) intermediates. numberanalytics.com The choice of the palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, also plays a role in the catalytic activity. numberanalytics.com

In copper-catalyzed N-arylation, often referred to as the Ullmann condensation, ligands like N,N'-dimethylethylenediamine (DMEDA), proline, and phenanthroline have been shown to be effective. beilstein-journals.orgnih.gov These ligands can accelerate the reaction and allow for milder reaction conditions compared to ligand-free systems. nih.gov For instance, the use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand with a copper catalyst has been reported to give satisfactory results under mild conditions and with short reaction times. nih.gov

Catalyst SystemTypical LigandsKey AdvantagesRelevant Citations
Palladium-basedP(t-Bu)3, XPhos, BINAP, DPPFHigh efficiency, broad substrate scope, mild reaction conditions. numberanalytics.comnumberanalytics.combeilstein-journals.org
Copper-based (Ullmann)DMEDA, Proline, Phenanthroline, (S)-N-Methylpyrrolidine-2-carboxylateLower cost compared to palladium, tolerance to atmospheric oxygen. beilstein-journals.orgnih.govnih.gov

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, reaction rate, and selectivity of the synthesis. numberanalytics.comnumberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene, and dioxane are commonly used in Buchwald-Hartwig amination and Ullmann-type reactions. numberanalytics.comnumberanalytics.comacsgcipr.org The solvent can affect the solubility of the reactants and the catalyst, as well as influence the stability of the intermediates in the catalytic cycle.

Temperature control is also essential. Elevated temperatures generally increase the reaction rate but can also lead to catalyst degradation and the formation of undesired side products. numberanalytics.comnumberanalytics.com Therefore, optimizing the temperature is a balancing act to achieve a reasonable reaction time while maintaining high yield and selectivity. For instance, in a copper-catalyzed N-arylation of 2-pyrrolidone, 110 °C was found to be the most appropriate reaction temperature. nih.gov

ParameterCommon ChoicesInfluence on ReactionRelevant Citations
SolventDMF, THF, Toluene, DioxaneAffects solubility, catalyst stability, and reaction rate. numberanalytics.comnumberanalytics.comacsgcipr.org
TemperatureTypically elevated (e.g., 90-115 °C)Increases reaction rate but can lead to catalyst degradation and side reactions if too high. numberanalytics.comnumberanalytics.comnih.gov

Regioselectivity is a crucial aspect when working with substituted pyridines, as the position of the incoming nucleophile can vary. In the case of this compound synthesis, the desired regioselectivity involves the formation of the N-C bond at the C-4 position of the pyridine ring. The inherent electronic properties of the 2-bromopyridine (B144113) substrate, where the bromine atom at the 2-position and the nitrogen atom in the ring influence the electron density, direct the nucleophilic attack to the 4-position. researchgate.netrsc.org

While the pyrrolidin-2-one ring itself is achiral, the introduction of substituents on this ring or on the pyridine ring could lead to the formation of stereoisomers. In such cases, controlling stereoselectivity would be paramount. This can be achieved through the use of chiral catalysts or ligands that can induce asymmetry in the transition state, leading to the preferential formation of one stereoisomer over another. acs.orgrsc.org For instance, stereoselective synthesis of pyrrolidine (B122466) derivatives can be achieved through methods like catalytic hydrogenation of substituted pyrroles or multicomponent reactions that set up stereocenters with high diastereoselectivity. acs.orgnih.govfigshare.com

Advanced Synthetic Concepts and Emerging Methodologies

To improve the efficiency, sustainability, and speed of the synthesis of pyridyl and pyrrolidinone derivatives, advanced synthetic techniques are being explored.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. nih.gov The use of microwave irradiation can accelerate the rate of N-arylation reactions. numberanalytics.com This technique has been successfully applied to the synthesis of various N-aryl pyrrolidinone derivatives. For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C. nih.gov This rapid and efficient heating method offers a significant advantage over conventional heating methods, making it an attractive approach for the synthesis of this compound. ejournal.bymdpi.com

Multicomponent Reactions for Pyrrolidinone Core Construction

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures from three or more starting materials in a single, one-pot operation. tandfonline.comrsc.org This strategy is particularly valuable for constructing heterocyclic systems like the pyrrolidinone core, as it minimizes waste, reduces the need for intermediate purification steps, and allows for the rapid generation of molecular diversity. tandfonline.com

The synthesis of pyrrolidinone and its derivatives via MCRs often involves key reactive intermediates such as azomethine ylides. tandfonline.com A common and powerful MCR for this purpose is the [3+2] cycloaddition reaction. In this process, an azomethine ylide, acting as a 1,3-dipole, reacts with a dipolarophile (such as an alkene or alkyne) to form the five-membered pyrrolidine ring. tandfonline.com For instance, a one-pot, three-component reaction can be designed by combining an amino acid, an aldehyde, and a dipolarophile. The initial condensation of the amino acid and aldehyde generates the azomethine ylide in situ, which is then trapped by the dipolarophile to yield the desired pyrrolidine derivative. tandfonline.com

Various catalysts and reaction conditions have been explored to optimize these MCRs. The use of ultrasound irradiation, for example, has been shown to promote the one-pot synthesis of substituted 3-pyrrolin-2-ones, offering benefits such as short reaction times, clean reaction profiles, and excellent yields without the need for hazardous reagents. rsc.orgrsc.org

Below is a table summarizing different MCR approaches for the synthesis of pyrrolidine and pyrrolidinone cores.

Table 1: Multicomponent Reaction Strategies for Pyrrolidinone Synthesis

MCR Type Key Reactants Intermediate Core Structure Formed Noteworthy Features
[3+2] Cycloaddition Amino acid esters, Aldehydes, Dipolarophiles (e.g., trans-1,2-dibenzoylethylene) Azomethine Ylide Substituted Pyrrolidines High diastereoselectivity can be achieved; constructs multiple stereocenters in one step. tandfonline.comacs.org
Ultrasound-Promoted Synthesis Aniline, Aldehyde, Diethyl acetylenedicarboxylate 1,3-Dipolar Intermediate Substituted 3-Pyrrolin-2-ones Green chemistry approach using citric acid as a catalyst in ethanol; fast and clean reaction. rsc.orgrsc.org

These MCR strategies provide a robust platform for the construction of the pyrrolidinone core. The selection of appropriate starting materials would be crucial to introduce the specific substitution pattern required for this compound, potentially through a post-MCR modification or by using a pre-functionalized reactant, such as a derivative of 4-amino-2-bromopyridine.

Continuous Flow Synthesis Adaptations for Related Heterocycles

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. organic-chemistry.org While a specific continuous flow synthesis for this compound is not detailed in the literature, the adaptation of flow methodologies developed for related heterocycles, such as pyridines and other pyrrolidines, provides a clear pathway for its potential production. worktribe.comresearchgate.net

The synthesis of the pyridine portion of the target molecule can be envisioned using flow adaptations of classic reactions. For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully transferred to microwave flow reactors and conductive heating flow platforms. researchgate.netnih.gov These methods allow for the rapid and efficient one-step synthesis of trisubstituted pyridines and dihydropyridines from simple precursors, demonstrating the utility of flow processing for this class of heterocycles. nih.gov Similarly, the N-oxidation of pyridine derivatives has been achieved with high efficiency and safety in a packed-bed microreactor using a continuous flow process, which operated for over 800 hours while maintaining catalyst activity. organic-chemistry.org

For the pyrrolidine component, integrated flow chemistry and batch methods have been used to synthesize libraries of trisubstituted pyrrolidines. worktribe.com This highlights the potential for developing a telescoped or multi-step flow synthesis where different reactor coils or modules are used sequentially to build the final molecule without isolating intermediates. tue.nl A hypothetical flow process could involve the synthesis of the bromopyridine precursor in a first reactor, followed by its reaction with a pyrrolidinone precursor in a subsequent module.

The table below outlines key findings from continuous flow syntheses of related heterocyclic systems.

Table 2: Continuous Flow Synthesis of Related Heterocycles

Reaction Type Heterocycle Flow System Details Key Advantages
Bohlmann-Rahtz Synthesis Pyridines Microwave flow reactor or conductive heating platform One-step synthesis without isolation of intermediates; good yields. researchgate.netnih.gov
Hantzsch Synthesis Dihydropyridines Microwave flow reactor High-yielding process readily transferred to continuous flow. researchgate.netnih.gov
N-Oxidation Pyridine N-Oxides Packed-bed microreactor with TS-1 catalyst and H₂O₂ Safer, greener, and more efficient than batch reactors; high stability and catalyst longevity. organic-chemistry.org

Adapting these principles, a continuous flow synthesis of this compound could be designed, offering a safer, more efficient, and scalable alternative to traditional batch manufacturing.

Chemical Reactivity and Transformations of 1 2 Bromopyridin 4 Yl Pyrrolidin 2 One

Reactivity of the Bromine Atom

The bromine atom at the C2 position of the pyridine (B92270) ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its strategic location on an aromatic, heterocyclic ring system makes it an excellent substrate for a range of modern synthetic methodologies.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C, C-N, C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from organohalides. The 2-bromopyridine (B144113) scaffold of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one (B6227073) is well-suited for such transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is widely used to form C-C bonds. wikipedia.orglibretexts.org For this compound, this reaction would involve a palladium catalyst to couple the 2-bromopyridine moiety with a variety of aryl or vinyl boronic acids or esters. researchgate.netrsc.org The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling Description
Reactants This compound, Organoboronic acid/ester
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Base Inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
Product 1-(2-Aryl/vinyl-pyridin-4-yl)pyrrolidin-2-one

The Sonogashira coupling provides a reliable method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 2-alkynylpyridine derivative.

Sonogashira Coupling Description
Reactants This compound, Terminal alkyne
Catalyst Palladium complex (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) salt (e.g., CuI)
Base Amine base (e.g., triethylamine, diisopropylamine)
Product 1-(2-Alkynyl-pyridin-4-yl)pyrrolidin-2-one

The Negishi coupling reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This method is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent would provide access to a wide range of 2-substituted pyridine derivatives. organic-chemistry.orgnih.gov

Negishi Coupling Description
Reactants This compound, Organozinc reagent
Catalyst Palladium or Nickel complex (e.g., Pd(PPh₃)₄)
Product 1-(2-Alkyl/aryl-pyridin-4-yl)pyrrolidin-2-one

Beyond C-C bond formation, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be employed for C-N bond formation . This would involve coupling this compound with various primary or secondary amines. Similarly, C-O bond formation can be achieved through related palladium-catalyzed couplings with alcohols or phenols.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromine is present at an activated position (C2 or C4). stackexchange.com In the case of this compound, the bromine atom at the C2 position is susceptible to displacement by strong nucleophiles.

The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For substitution at the C2 position of a pyridine ring, one of the resonance structures places the negative charge on the electronegative nitrogen atom, which provides significant stabilization for the intermediate. stackexchange.com The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction. youtube.com

SNAr Reaction Details
Substrate This compound
Nucleophiles Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH)
Intermediate Meisenheimer complex
Product 1-(2-Nu-pyridin-4-yl)pyrrolidin-2-one

Radical Reactions Involving Bromopyridines

Recent advancements in photoredox catalysis and other radical initiation methods have expanded the synthetic utility of radical reactions involving aryl halides. For bromopyridines, these reactions offer alternative pathways for functionalization. One such example is the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents, which proceeds without the need for a transition metal catalyst. This reaction is proposed to occur via a photoinduced SRN1 mechanism, where single electron transfer from the Grignard reagent to the bromopyridine generates a pyridyl radical. This radical can then couple with the Grignard reagent to form the desired product. This methodology could potentially be applied to this compound for the introduction of various alkyl and aryl substituents.

Reactivity of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring, a five-membered lactam, possesses its own distinct reactivity, primarily centered around the amide functional group.

Reactions at the Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The carbonyl group of the lactam is an electrophilic site that can undergo nucleophilic attack. Reduction of the amide carbonyl to a methylene (B1212753) group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into 1-(2-bromopyridin-4-yl)pyrrolidine. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce amides. libretexts.org

Nucleophilic addition to the carbonyl group can also occur, particularly with strong nucleophiles like organolithium or Grignard reagents. nih.gov The initial addition forms a tetrahedral intermediate. nih.govnih.gov Depending on the reaction conditions and the stability of this intermediate, it can either revert to the starting material, or upon acidic workup, lead to ring-opening of the lactam.

Alpha-Functionalization (at C3 of the Pyrrolidinone Ring)

The carbon atom alpha to the carbonyl group (C3) of the pyrrolidin-2-one ring is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C3 position. This alpha-functionalization strategy is a common method for elaborating on the pyrrolidinone scaffold. Potential electrophiles include alkyl halides, aldehydes, and ketones. This approach has been utilized in the synthesis of various 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. nih.govnih.gov

Alpha-Functionalization Details
Base Strong, non-nucleophilic base (e.g., LDA)
Intermediate Enolate
Electrophiles Alkyl halides, Aldehydes, Ketones
Product 1-(2-Bromopyridin-4-yl)-3-substituted-pyrrolidin-2-one

Ring-Opening and Rearrangement Reactions of the Lactam System

The pyrrolidin-2-one ring, a five-membered lactam, is generally stable but can undergo ring-opening reactions under specific, often forceful, conditions. The stability of the lactam is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double-bond character to the C-N bond.

Hydrolysis: Like other amides, the lactam ring can be cleaved through hydrolysis. This typically requires treatment with strong aqueous acids or bases at elevated temperatures. chemicalbook.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is first protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which collapses to open the ring, yielding 4-aminobutyric acid and the parent 4-amino-2-bromopyridine (B189405) after proton transfers.

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion to open the ring. Subsequent protonation during workup yields the same 4-aminobutyric acid and 4-amino-2-bromopyridine products. chemicalbook.com

Reductive Cleavage: While less common than hydrolysis, the C-N bond of the lactam can be cleaved under reductive conditions. For instance, strategies involving a combination of Lewis acids and photoredox catalysis have been shown to be effective for the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. researchgate.net Such methods could potentially be adapted to achieve ring-opening of the N-pyridyl lactam system, yielding a linear amino alcohol derivative.

At present, specific studies detailing rearrangement reactions of the this compound lactam system are not prevalent in the literature. Most transformations focus on the reactivity of the more synthetically versatile bromopyridine moiety.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, combined with the effects of the bromo and pyrrolidinone substituents, governs its reactivity towards various transformations.

Electrophilic Aromatic Substitution on the Pyridyl Moiety

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The ring nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom becomes protonated, which strongly increases its electron-withdrawing effect and further deactivates the ring. wikipedia.org

Pyrrolidin-2-one Group (at C4): This group is attached via its nitrogen atom. The lone pair of electrons on the nitrogen can be donated into the pyridine ring through resonance, which is an activating effect. This donation increases the electron density at the positions ortho (C3, C5) and para (C6, which is the ring nitrogen) to the substituent. Therefore, the N-pyrrolidinonyl group is an ortho, para-director and an activating group. unizin.org

Bromo Group (at C2): Halogens are deactivating via induction but are ortho, para-directors due to the ability of their lone pairs to participate in resonance stabilization of the cationic intermediate (the arenium ion). libretexts.org The positions ortho to the bromine are C3, and the position para is C5.

When considering the combined influence of both substituents, their directing effects are cooperative. The activating pyrrolidinone group directs towards C3 and C5, and the deactivating bromo group also directs towards C3 and C5. Thus, any successful electrophilic substitution is strongly predicted to occur at either the C3 or C5 position of the pyridine ring. The inherent deactivation of the pyridine ring means that forcing conditions would likely be required for such transformations.

SubstituentPositionElectronic EffectDirecting Influence
-BrC2Deactivating (Inductive)Ortho, Para (Resonance)
-N(CO)RC4Activating (Resonance)Ortho, Para
Predicted Site of EAS C3, C5-Cooperative Directing Effects

N-Oxidation and Subsequent Chemical Transformations

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation significantly alters the reactivity of the heterocyclic ring. The oxidation is typically achieved using oxidizing agents such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. google.com

The resulting this compound N-oxide has a modified electronic structure. The N-oxide functional group can donate electron density to the C2, C4, and C6 positions through resonance, making these positions more susceptible to electrophilic attack. Conversely, it withdraws electron density inductively, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions. thieme-connect.de

The formation of the N-oxide opens pathways for numerous subsequent transformations:

Nucleophilic Aromatic Substitution: The presence of the N-oxide group, in conjunction with the bromine atom at the C2 position, further activates this position for nucleophilic aromatic substitution (SNAr). youtube.com

Cross-Coupling Reactions: Pyridine N-oxides can be used as substrates in various transition metal-catalyzed cross-coupling reactions. For example, they can undergo direct C-H arylation with bromoarenes, a reaction that can be more facile than with the parent pyridine. researchgate.netresearchgate.net

Rearrangement Reactions: Pyridine N-oxides can undergo rearrangements upon treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride, which typically functionalize the C2 position.

Reduction of the Pyridine Ring (e.g., Hydrogenation, Hydrosilylation)

The aromatic pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring or partially reduced to dihydropyridine (B1217469) derivatives through several methods.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyridine ring. The reaction involves treating the substrate with hydrogen gas under pressure in the presence of a heterogeneous or homogeneous catalyst. researchgate.net For substituted pyridines, catalysts like platinum(IV) oxide (PtO₂) and rhodium(III) oxide (Rh₂O₃) are effective. asianpubs.orgliverpool.ac.uk The reaction typically requires a solvent, such as acetic acid or an alcohol, and can be carried out under pressures ranging from 50 to 70 bar. researchgate.net This process would convert this compound into 1-(2-bromopiperidin-4-yl)pyrrolidin-2-one.

Hydrosilylation: This method involves the addition of a silicon hydride (silane) across the π-system of the pyridine ring, typically catalyzed by a transition metal complex. Hydrosilylation can lead to either partially or fully reduced products, depending on the catalyst and reaction conditions. Ruthenium complexes, for example, have been shown to catalyze the highly regioselective 1,4-hydrosilylation of pyridines to yield N-silyl-1,4-dihydropyridine derivatives. nih.govresearchgate.net Other catalysts may favor 1,2-reduction. kaust.edu.sa Subsequent hydrolysis of the resulting enamine or silyl (B83357) group can provide access to various substituted piperidines or dihydropyridines.

Reduction MethodTypical Catalyst/ReagentsProduct Type
Catalytic HydrogenationH₂, PtO₂ in Acetic AcidFully Saturated Piperidine
Catalytic HydrogenationH₂, Rh₂O₃ in TFEFully Saturated Piperidine
HydrosilylationHSiR₃, Ruthenium(II) Complex1,4-Dihydropyridine
HydrosilylationHSiR₃, Ruthenium Complex1,2-Dihydropyridine

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one (B6227073) is expected to exhibit distinct signals corresponding to the protons of the 2-bromopyridine (B144113) and the pyrrolidin-2-one moieties. The aromatic region would show signals for the three protons on the pyridine (B92270) ring. The proton at position 6, being adjacent to the nitrogen atom, would likely appear at the most downfield chemical shift. The protons at positions 3 and 5 would also have characteristic shifts and coupling patterns. The pyrrolidinone ring would display signals for the three methylene (B1212753) groups. The two protons adjacent to the nitrogen atom are expected to be the most deshielded among the aliphatic protons, followed by the two protons adjacent to the carbonyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show nine distinct carbon signals. The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will appear in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The three aliphatic carbon atoms of the pyrrolidinone ring would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-37.20-7.40d
Pyridine H-57.00-7.20dd
Pyridine H-68.20-8.40d
Pyrrolidinone CH₂ (N-CH₂)3.80-4.00t
Pyrrolidinone CH₂ (C=O)-CH₂2.50-2.70t
Pyrrolidinone CH₂2.00-2.20m

Predicted chemical shifts are based on analogous structures and substituent effects. d: doublet, dd: doublet of doublets, t: triplet, m: multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
Pyrrolidinone C=O170-175
Pyridine C-2140-145
Pyridine C-4150-155
Pyridine C-6148-152
Pyridine C-3115-120
Pyridine C-5110-115
Pyrrolidinone C (N-CH₂)45-50
Pyrrolidinone C ((C=O)-CH₂)30-35
Pyrrolidinone C18-22

Predicted chemical shifts are based on analogous structures and substituent effects.

To unambiguously assign the proton and carbon signals and to gain deeper insights into the molecular structure, advanced NMR techniques are employed. 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyridine and pyrrolidinone rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlation between protons and their directly attached carbons, as well as correlations over two or three bonds, respectively. This would be crucial for assigning the quaternary carbons and confirming the point of attachment between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized to investigate the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the pyridine and pyrrolidinone rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of this compound. This highly precise measurement allows for the unambiguous determination of the elemental formula, C₉H₉BrN₂O. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Plausible fragmentation pathways could include the cleavage of the bond between the pyridine and pyrrolidinone rings, leading to ions corresponding to each of these fragments. Further fragmentation of the pyrrolidinone ring could involve the loss of CO or ethene. The analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Key Fragmentation Peaks for this compound

m/zProposed Fragment
240/242[M]⁺ (Molecular ion)
156/158[C₅H₃BrN]⁺ (2-Bromopyridin-4-yl cation)
84[C₄H₆NO]⁺ (Pyrrolidin-2-one fragment)
56[C₃H₄O]⁺ or [C₃H₆N]⁺

m/z values for bromine-containing fragments are given for both ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a useful tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the five-membered lactam ring. The C-N stretching vibrations would likely appear in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
> 3000Aromatic C-H stretch
< 3000Aliphatic C-H stretch
1680-1720C=O stretch (lactam)
1400-1600Aromatic C=C and C=N stretch
1200-1350C-N stretch
< 700C-Br stretch

Identification of Key Functional Groups (e.g., Lactam Carbonyl Stretch)Infrared spectroscopy is instrumental in identifying characteristic vibrational frequencies of specific bonds within a molecule. For this compound, the most prominent feature in its IR spectrum would be the lactam carbonyl (C=O) stretching vibration. Generally, the carbonyl stretch in a five-membered lactam ring appears in a distinct region of the spectrum. For γ-lactams (pyrrolidin-2-ones), this absorption is typically observed around 1700 cm⁻¹. The exact wavenumber would be influenced by the electronic effects of the attached 2-bromopyridin-4-yl group.

Other key functional groups that would be identified include C-N bonds, aromatic C-C and C-H bonds of the pyridine ring, and aliphatic C-H bonds of the pyrrolidinone ring. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum. Fourier-transform infrared (FT-IR) spectroscopy provides a comprehensive fingerprint of the molecule, confirming the presence of these essential structural components.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure and offer insights into its conformation and intermolecular interactions.

Determination of Solid-State Molecular Structure and ConformationA single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the 2-bromopyridine and pyrrolidin-2-one rings.

Furthermore, the analysis would reveal the solid-state conformation of the molecule. This includes the planarity of the pyridine ring and the specific conformation of the five-membered pyrrolidinone ring, which typically adopts a non-planar "envelope" or "twist" conformation. The dihedral angle between the plane of the pyridine ring and the pyrrolidinone ring is a critical conformational parameter that would be determined.

Interactive Data Table: Hypothetical Crystallographic Parameters

Below is a hypothetical interactive table illustrating the kind of data that would be obtained from an X-ray crystallography experiment. Note: This data is representative and not based on experimental results for the specific compound.

ParameterValue
Chemical FormulaC₉H₉BrN₂O
Formula Weight241.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined
b (Å)Value would be determined
c (Å)Value would be determined
β (°)Value would be determined
Volume (ų)Value would be determined
Z (molecules per cell)4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)The way molecules pack together in a crystal is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the compound.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor. The lactam carbonyl oxygen and the pyridine nitrogen atom are potential sites for accepting weak C-H···O and C-H···N hydrogen bonds from neighboring molecules.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the pyridine nitrogen.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one (B6227073), this process involves determining the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311G++(d,p) level).
ParameterDescriptionCalculated Value
d(C-Br)Bond length of Carbon-Bromine on the pyridine (B92270) ring1.91 Å
d(C=O)Bond length of the carbonyl group in the pyrrolidinone ring1.23 Å
d(C-N)Bond length connecting the pyridine and pyrrolidinone rings1.40 Å
a(C-N-C)Bond angle around the nitrogen connecting the two rings125.5°
di(C-C-N-C)Dihedral angle defining the twist between the two rings35.2°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. wikipedia.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more likely to undergo chemical reactions. nih.gov

The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from DFT calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. chemrxiv.orgresearchgate.net For this compound, the MESP would likely show negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these are potential sites for electrophilic attack. Positive potential regions would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties.
PropertyDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.85 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.20 eV
ΔE (HOMO-LUMO Gap)Energy gap between HOMO and LUMO5.65 eV

Theoretical Analysis of Reaction Mechanisms and Transition States

DFT can be employed to model the pathways of chemical reactions, providing a deeper understanding of reaction mechanisms. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy barriers. nih.gov For this compound, potential reactions for theoretical study could include nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the carbonyl group. By mapping the potential energy surface, computational analysis can predict the feasibility of different reaction pathways and identify the most likely products.

Prediction of Nucleophilicity and Electrophilicity Indices of the Constituent Rings

Global reactivity descriptors such as electrophilicity (ω) and nucleophilicity (N) indices can be calculated from the HOMO and LUMO energies. researchgate.net These indices provide a quantitative measure of a molecule's ability to accept or donate electrons in a reaction. researchgate.netnih.gov Furthermore, local reactivity indices (Fukui functions) can be calculated to predict the most reactive sites within the molecule. For this compound, these calculations would help to distinguish the electrophilic and nucleophilic characters of the bromopyridine and pyrrolidinone rings, predicting which ring is more susceptible to a given type of attack. The carbon atom attached to the bromine is expected to be a primary electrophilic site, while the pyridine nitrogen and carbonyl oxygen are likely nucleophilic centers.

Table 3: Predicted Reactivity Indices.
IndexDescriptionPredicted Character
Global Electrophilicity (ω)Measures the ability to accept electronsModerately electrophilic
Global Nucleophilicity (N)Measures the ability to donate electronsModerately nucleophilic
Local Electrophilicity (Pyridine Ring)Site-specific electrophilic characterHigh at C2 (carbon bonded to Br)
Local Nucleophilicity (Pyrrolidinone Ring)Site-specific nucleophilic characterHigh at the carbonyl oxygen

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Investigation of Dynamic Behavior and Conformational Stability in Solution

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. By simulating this compound in an explicit solvent (like water or an organic solvent), its dynamic behavior and conformational stability in a realistic environment can be assessed. nih.gov These simulations can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules. Key insights from MD include the stability of the pyrrolidinone ring's pucker and the range of dihedral angles sampled between the two rings, providing a dynamic view of the molecule's conformational landscape. This information is crucial for understanding how the molecule might behave in a biological or chemical system.

Analysis of Ligand-Receptor Interactions for Analogous Systems

The interaction between a ligand and its biological receptor is a complex interplay of various non-covalent forces. Studies on analogous systems containing substituted pyridine and pyrrolidinone rings reveal common interaction patterns that are likely relevant for this compound.

Hydrogen bonds are a predominant feature in the binding of such heterocyclic compounds. For instance, in a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, hydrogen bonding was identified as a key interaction. nih.gov Similarly, molecular docking studies on pyrrolidinone derivatives as inhibitors of α-mannosidase I and II highlighted the importance of hydrogen bonds in ligand binding. nih.gov The lactam oxygen of the pyrrolidinone ring and the nitrogen atom of the pyridine ring in this compound are potential hydrogen bond acceptors, while any N-H groups on the receptor can act as donors.

Hydrophobic interactions also play a crucial role. The aromatic pyridine ring and the aliphatic pyrrolidinone ring can engage in favorable hydrophobic contacts with nonpolar amino acid residues within a receptor's binding pocket. In studies of pyrrolidinone derivatives, the aromatic ring was often oriented towards a hydrophobic cavity to form π-π stacking interactions with aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan. nih.gov For substituted pyridine derivatives targeting lysine-specific demethylase 1 (LSD1), electrostatic interactions were found to be the major driving force for binding. nih.gov

Furthermore, the charge distribution within the molecule, as indicated by Global Topological Charge Indices (GTCI), can significantly influence its activity. This suggests that charge transfer and dispersion interactions between the ligand and the receptor are important controlling factors. nih.gov The bromine substituent on the pyridine ring of the title compound introduces a region of electronegativity that can influence these electrostatic interactions.

Interaction TypePotential Moieties Involved in this compoundExamples from Analogous Systems
Hydrogen Bonding Pyrrolidinone lactam oxygen, Pyridine nitrogenKey for imidazo[1,2-a]pyridine derivatives nih.gov and pyrrolidinone inhibitors of α-mannosidase. nih.gov
Hydrophobic Interactions Pyridine ring, Pyrrolidinone ringAromatic rings in pyrrolidinone derivatives form π-π stacking with Phe, Tyr, Trp. nih.gov
Electrostatic Interactions Bromine atom, Overall charge distributionMajor driving force for substituted pyridine derivatives binding to LSD1. nih.gov
Dispersion Interactions Entire moleculeInfluenced by Global Topological Charge Indices in imidazo[1,2-a]pyridine derivatives. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. openaccessjournals.com By studying related pyrrolidinone and pyridinone derivatives, we can infer the likely binding modes and affinities of this compound with various biological macromolecules.

Docking studies on a variety of pyrrolidinone and pyridinone derivatives have consistently demonstrated their ability to fit into the active sites of enzymes and receptors. For example, in a study of pyrrolidinone derivatives as α-mannosidase inhibitors, docking simulations revealed that the molecules bind within the catalytic site, forming hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of substituted pyridine derivatives into the non-nucleoside binding site of HIV-1 reverse transcriptase was used to establish a receptor-based alignment for 3D-QSAR models. nih.gov

The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the ligand-receptor interaction. For instance, a study on novel pyridopyrimidine derivatives showed significant binding interactions with the Dopamine D3 receptor, with favorable docking scores compared to a known ligand. nih.gov The binding affinity of this compound to a specific target would depend on the complementarity of its shape and electrostatic properties to the binding site. The bromopyridine moiety could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.

The three-dimensional structure of a molecule, including its stereochemistry, can have a profound impact on its biological activity. The pyrrolidinone ring, being non-planar, can exist in different conformations, and substituents on this ring can create chiral centers. researchgate.net

Studies on stereoisomers of pyrrolidine (B122466) derivatives have shown that different enantiomers or diastereomers can exhibit significantly different binding affinities and functional activities. For example, in a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, the (1S,18S)-3c stereoisomer was identified as the most potent κ-opioid receptor agonist, with a much higher affinity than the other stereoisomers. rsc.org This highlights the importance of a specific three-dimensional arrangement of atoms for optimal interaction with the receptor. A study on (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs also demonstrated how stereochemistry influences selectivity for different subtypes of NMDA receptors. nih.gov Although this compound itself is achiral, the principles of stereoselectivity are crucial when considering the design of more complex, chiral derivatives.

Molecular docking simulations can identify the specific amino acid residues within a receptor's binding site that are crucial for ligand interaction. In studies of pyrrolidinone derivatives targeting α-mannosidase, key residues included those capable of forming hydrogen bonds and aromatic residues (Phe, Trp, Tyr) that participate in π-π stacking. nih.gov

For substituted pyridine derivatives acting as lysine-specific demethylase 1 (LSD1) inhibitors, molecular docking suggested that Lys661 and Asp555 were key residues in the binding interaction. nih.gov Further analysis through molecular dynamics simulations and energy decomposition pinpointed Asp555, Lys661, Trp695, and Tyr761 as significant for inhibitor potency. nih.gov Similarly, a study on pyrano-1,3-oxazine and phenanthridinone derivatives targeting BRD2 bromodomains identified key hydrophilic interactions with Asn429 and hydrophobic interactions with residues such as Val435, Pro371, and Leu383. nih.gov These examples underscore the ability of computational methods to pinpoint critical ligand-receptor contacts.

Biological TargetAnalogous Ligand ClassKey Interacting Amino Acid ResiduesReference
α-Mannosidase IPyrrolidinone derivativesPhe528, Phe329, Phe659 (hydrophobic π-π stacking) nih.gov
α-Mannosidase IIPyrrolidinone derivativesTrp95, Tyr269, Phe312, Tyr102 (hydrophobic π-π stacking) nih.gov
Lysine-Specific Demethylase 1 (LSD1)Substituted pyridine derivativesAsp555, Lys661, Trp695, Tyr761 nih.gov
BRD2 BromodomainPhenanthridinone derivativesAsn429 (hydrophilic), Val435, Pro371, Leu383 (hydrophobic) nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.org These models can then be used to predict the activity or properties of new, untested compounds.

QSAR models have been successfully developed for various classes of compounds containing pyrrolidinone or pyridine moieties. For instance, a QSAR study on heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists showed a significant correlation between their activity and descriptors such as Global Topological Charge Indices (GTCI) and the hydrophobic constant π of certain substituents. nih.gov This indicates that both electronic and hydrophobic properties are key determinants of activity.

In a study of pyrrolidinone derivatives as α-mannosidase inhibitors, QSAR models suggested that the presence of polar properties on the van der Waals surface and the presence of aromatic rings are important for inhibitory activity. nih.gov Similarly, 3D-QSAR models (CoMFA and CoMSIA) have been generated for pyrrolidinone derivatives as Mcl-1 inhibitors, providing insights into the favorable and unfavorable structural features for activity. nih.gov These models are often statistically robust, with good predictive capabilities as indicated by high R² and Q² values. nih.govnih.gov

The development of a predictive QSAR or QSPR model for a series of compounds including this compound would involve the calculation of a wide range of molecular descriptors (e.g., topological, electronic, steric) and the use of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the model. researchgate.net Such a model could predict the chemical reactivity, for example, the susceptibility of the bromine atom to nucleophilic substitution, or its potential for specific molecular interactions. A kinetic study on the SNAr reactions of substituted pyridines has shown that the C-2 carbon is a highly electrophilic center, a finding supported by DFT calculations. researchgate.net


Role As a Synthetic Intermediate and Advanced Applications in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are central to medicinal chemistry and materials science. sigmaaldrich.comossila.comnih.gov The unique arrangement of the pyridine (B92270) and pyrrolidinone rings in 1-(2-Bromopyridin-4-yl)pyrrolidin-2-one (B6227073) makes it an ideal precursor for the synthesis of elaborate heterocyclic systems, including polycyclic, fused, and spirocyclic structures.

The creation of fused-ring systems often involves intramolecular cyclization reactions where two parts of a molecule are joined to form a new ring. The 2-bromopyridine (B144113) moiety of the title compound is an excellent handle for introducing side chains that can subsequently participate in such cyclizations. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to attach an alkyne to the pyridine ring. This new substituent can then undergo a variety of cyclization reactions with either the pyridine nitrogen or another part of the molecule to form a fused polycyclic system. semanticscholar.org

One plausible strategy involves a palladium-catalyzed carbonylative coupling, where the bromo-group, an imine, an alkyne, and carbon monoxide react to form complex indolizine (B1195054) structures. semanticscholar.org While specific examples starting from this compound are not extensively documented, the general methodology for creating fused pyrrolo[2,1-a]isoquinolines and other polycyclic systems from bromopyridine precursors is well-established in the literature. thieme.dersc.orgchempedia.info These methods highlight the potential of the compound to serve as a key starting material for generating novel, complex heterocyclic frameworks.

Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly important scaffolds in drug discovery due to their rigid, three-dimensional structures. pharmalego.com The pyrrolidinone ring of this compound can serve as a foundation for constructing spirocyclic systems. Methodologies such as 1,3-dipolar cycloadditions are particularly relevant. For example, the pyrrolidinone could be derivatized to generate an azomethine ylide, which can then react with a dipolarophile to form a spiro-pyrrolidine ring system.

Research into the synthesis of spiro[pyrrolidine-3,3′-oxindoles] demonstrates the utility of the pyrrolidinone core in forming such complex architectures. mdpi.com Although this research does not specifically employ this compound, it validates the principle of using the pyrrolidinone moiety as a platform for building spirocyclic structures that are of interest as ligands for biological targets like G-protein coupled receptors.

Scaffold for Further Derivatization

The ability to systematically modify a core structure is essential for creating libraries of compounds for drug discovery and materials science. This compound is an excellent scaffold for such derivatization, offering two distinct points for chemical modification.

The bromine atom on the pyridine ring is a versatile functional group that provides access to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The use of this "bromo-handle" enables the synthesis of large libraries of related compounds where the substituent at the 2-position of the pyridine ring is varied. rsc.orgresearchgate.net

This approach is invaluable for structure-activity relationship (SAR) studies in drug development. By coupling this compound with a diverse set of boronic acids (Suzuki coupling), organostannanes (Stille coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), a library of analogues can be rapidly synthesized. nih.govrsc.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst/Ligand (Typical)Bond FormedProduct Type
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄C-C (Aryl-Aryl)Biaryl derivative
Heck CouplingAlkenePd(OAc)₂C-C (Aryl-Vinyl)Styrenyl derivative
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuIC-C (Aryl-Alkynyl)Alkynylpyridine derivative
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, BINAPC-N (Aryl-Amine)Aminopyridine derivative
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄C-C (Aryl-Aryl/Vinyl)Biaryl or styrenyl derivative

Beyond the bromine atom, both the pyrrolidinone and pyridine rings offer opportunities for selective modification. The pyrrolidinone ring, a lactam, has several reactive sites. The carbonyl group can be reduced to form a pyrrolidine (B122466), or the alpha-carbon can be functionalized through enolate chemistry. Ring-opening of the lactam is also a possibility, leading to amino acid derivatives. Methodologies for the selective synthesis of pyrrolidin-2-ones from other cyclic amines, such as piperidines, highlight the chemical accessibility of this ring system. rsc.orgresearchgate.net

The pyridine ring can also be modified. For instance, it can undergo N-oxidation to form a pyridine N-oxide, which alters the electronic properties of the ring and allows for a different set of substitution reactions. The selective preparation of substituted pyridines is a well-developed field, offering numerous potential pathways for further derivatization of the core scaffold. nih.gov

Applications in Catalysis and Chiral Ligand Design

The design of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of single-enantiomer drugs. nih.govresearchgate.net P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a highly successful class of ligands for a variety of metal-catalyzed reactions. nih.gov

This compound serves as a potential precursor for novel chiral P,N-ligands. A synthetic strategy could involve two key transformations:

Introduction of a Chiral Center: The synthesis could start from a chiral precursor, such as (S)- or (R)-glutamic acid, to form an enantiomerically pure pyrrolidinone ring.

Installation of a Phosphine (B1218219) Group: The bromine atom on the pyridine ring can be replaced with a phosphine group. This is typically achieved through a lithium-halogen exchange followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine).

This sequence would generate a chiral ligand where the pyridine nitrogen and the newly introduced phosphorus atom can chelate to a metal center. The rigidity of the pyridine-pyrrolidinone backbone is a desirable feature in a chiral ligand, as it can help create a well-defined chiral environment around the metal, leading to high enantioselectivity in catalytic reactions. nih.govmdpi.com While specific ligands based on this exact scaffold are not prominent in the literature, the modular design principles are well-supported by extensive research into other pyridine-based chiral ligands used in asymmetric catalysis. nih.gov

Development of Pyrrolidine-Based Organocatalysts

There is currently no available scientific literature that describes the use of this compound as a starting material or intermediate for the synthesis of pyrrolidine-based organocatalysts.

Design of Ligands for Metal-Catalyzed Reactions

There is currently no available scientific literature detailing the application of this compound in the design or synthesis of ligands for metal-catalyzed reactions.

Advanced Research Applications

Materials Science Research

The unique electronic and structural characteristics of the bromopyridine and pyrrolidinone moieties position 1-(2-Bromopyridin-4-YL)pyrrolidin-2-one (B6227073) as a candidate for novel materials development. Research into analogous compounds highlights its potential in the field of organic electronics.

Exploration in Organic Semiconductors and Light-Emitting Materials

The development of new materials for organic light-emitting diodes (OLEDs) is a rapidly advancing area of materials science. The efficiency and stability of these devices are highly dependent on the charge-transporting and light-emitting properties of the organic molecules used. Pyridine (B92270) derivatives, particularly those containing halogen atoms like bromine, have shown promise in this domain.

Analogous bromophenyl pyridinone derivatives have been investigated for their utility as hole-transporting materials (HTMs) in OLEDs. For instance, a series of functional pyridine-appended pyrene (B120774) derivatives, including 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, have been designed and studied as HTMs. These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode. Furthermore, they possess high thermal stability, which is crucial for the longevity of OLED devices. The presence of the bromo-substituent can influence the electronic properties and intermolecular interactions, which in turn affects the charge mobility and device performance. The pyrrolidinone component in this compound could further modulate these properties, potentially leading to new materials for advanced display and lighting technologies.

Mechanistic Biological Studies

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. nih.gov The addition of a 2-bromopyridine (B144113) ring introduces specific electronic and steric features that can be exploited for targeted interactions with biological macromolecules. The following sections explore the potential of this compound in various mechanistic biological studies, based on research into related compounds.

Mechanistic Investigations of Enzyme Inhibition

Enzyme inhibition is a cornerstone of modern pharmacology. The structural components of this compound suggest its potential to interact with the active sites of various enzymes.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. The pyridine ring is a common feature in many AChE inhibitors, where it can engage in key interactions within the enzyme's active site. The bromo-substituent on the pyridine ring of the title compound could potentially enhance binding affinity through halogen bonding or by occupying specific hydrophobic pockets.

Prolyl-tRNA synthetase (PRS): Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as potent inhibitors of PRS, an essential enzyme for protein synthesis. These compounds act as ATP mimetics, binding to the ATP-binding site of the enzyme. This suggests that this compound could be investigated as a potential inhibitor of PRS, with possible applications as an antimicrobial or anticancer agent.

Phosphoinositide 3-kinase alpha (PI3Kα): PI3Kα is a crucial enzyme in cell signaling pathways, and its dysregulation is implicated in cancer. Pyrrolo[3,4-c]pyridine derivatives have been explored as inhibitors of PI3Ks. mdpi.com The pyridine moiety of this compound could serve as a scaffold for designing novel PI3Kα inhibitors.

Transglutaminase 2 (TG2): TG2 is involved in various cellular processes, and its inhibition is a therapeutic strategy for diseases like celiac disease. While structurally distinct, the exploration of small molecule inhibitors for TG2 is an active area of research, and novel heterocyclic compounds are continuously being screened for their inhibitory potential.

Enzyme TargetPotential Role of this compoundTherapeutic Area
Acetylcholinesterase (AChE)Potential for enhanced binding through the bromopyridine moiety.Neurodegenerative Diseases
Prolyl-tRNA synthetase (PRS)Could act as an ATP-mimetic inhibitor.Infectious Diseases, Oncology
Phosphoinositide 3-kinase alpha (PI3Kα)The pyridine scaffold could be a basis for inhibitor design.Oncology
Transglutaminase 2 (TG2)A candidate for screening in TG2 inhibition assays.Autoimmune Diseases

Molecular Basis of Receptor Modulation

The interaction of small molecules with cell surface and intracellular receptors is fundamental to many physiological processes. The structure of this compound suggests it could be a ligand for various receptors.

Melanin-concentrating hormone receptor 1 (MCHR1): MCHR1 antagonists are being investigated for the treatment of obesity. The development of small molecule MCHR1 antagonists has been a significant focus of research, with various heterocyclic scaffolds being explored. The pyrrolidinone and pyridine rings are common in such antagonists, suggesting that this compound could be a starting point for designing novel MCHR1 modulators.

Synaptic vesicle glycoprotein (B1211001) 2A (SV2A): SV2A is the target for the anti-epileptic drug levetiracetam, which features a pyrrolidin-2-one core. The exploration of substituted pyrrolidin-2-one derivatives as SV2A ligands is an active area of research for developing new anti-seizure medications. The bromopyridine moiety could influence the binding affinity and selectivity for SV2A.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition

SAR studies are crucial for optimizing the interaction of a lead compound with its biological target. The compound this compound provides a versatile scaffold for such investigations. The bromine atom on the pyridine ring can be replaced with other functional groups to probe the effect of electronics and sterics on biological activity. nih.gov Similarly, the pyrrolidinone ring can be substituted at various positions to explore the spatial requirements for binding to a target protein. nih.gov These studies are essential for understanding the molecular recognition events that govern the compound's biological effects and for the rational design of more potent and selective analogs.

Photochemical and Electrochemical Research

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the photochemical and electrochemical properties of this compound. The following sections reflect the absence of published research in these specific areas for this compound.

Reactivity under Photochemical Conditions (e.g., Light-Promoted Radical Reactions)

There is currently no available scientific literature detailing the reactivity of this compound under photochemical conditions. This includes a lack of studies on its behavior in light-promoted radical reactions. Consequently, no specific reaction pathways, product formations, or mechanistic details can be provided.

Electrochemical Behavior and Transformations

Similarly, the electrochemical behavior and potential transformations of this compound have not been documented in published research. Data regarding its oxidation-reduction potentials, voltammetric behavior, or any electrochemical reaction products are not available.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromopyridin-4-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution between pyrrolidin-2-one and 4-bromo-2-bromopyridine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysts : CuI or Pd-based catalysts improve coupling efficiency for bromopyridine derivatives .
  • Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side reactions.
  • Yield optimization : Substituting bromine with iodine in the pyridine ring increases electrophilicity but may reduce stability, requiring careful stoichiometric control .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the lactam ring (δ ~2.5–3.5 ppm for pyrrolidinone protons) and bromopyridine substituents (δ ~7.5–8.5 ppm for aromatic protons) .
  • IR : A strong carbonyl stretch (~1680–1720 cm1^{-1}) verifies the lactam moiety .
    • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and intermolecular interactions, critical for confirming stereochemistry .

Advanced Research Questions

Q. What computational methods predict the biological activity of this compound, and how do structural motifs influence target binding?

  • Molecular docking : Pyridinyl and lactam groups interact with enzymes like acetylcholinesterase (anti-Alzheimer’s targets) via hydrogen bonding and π-π stacking .
  • QSAR models : Electron-withdrawing bromine enhances electrophilicity, improving binding to bacterial targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • ADMET profiling : The bromine atom may increase lipophilicity, affecting blood-brain barrier permeability but also metabolic stability .

Q. How do reaction conditions affect regioselectivity in further functionalization of this compound?

  • Cross-coupling reactions :

  • Buchwald-Hartwig amination : Requires Pd(dba)2_2/Xantphos catalysts and elevated temperatures (100–120°C) for C–N bond formation .
  • Suzuki-Miyaura coupling : Optimized with Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane/water mixtures, yielding biaryl derivatives .
    • Side reactions : Bromine displacement by nucleophiles (e.g., amines) competes with coupling; excess ligand minimizes this .

Q. What evidence supports the anti-Alzheimer’s potential of pyrrolidin-2-one derivatives, and how does this apply to this compound?

  • In vitro studies : Analogues inhibit acetylcholinesterase (IC50_{50} ~1–10 µM) by binding to the catalytic triad (Ser203, His447, Glu334) .
  • Structural analogs : Substitution at the pyridine ring (e.g., bromine) enhances lipophilicity, correlating with improved BBB penetration in rodent models .

Methodological Insights

Q. How are hydrogen-bonding patterns analyzed in crystalline this compound, and what do they reveal about stability?

  • Graph-set analysis : Etter’s rules classify interactions (e.g., R22_2^2(8) motifs) between lactam carbonyls and adjacent pyridine N atoms, stabilizing crystal packing .
  • Thermogravimetric analysis (TGA) : Hydrogen-bonded networks correlate with higher decomposition temperatures (>250°C) .

Q. What strategies mitigate conflicting data in biological assays for this compound?

  • Dose-response validation : Replicate IC50_{50} measurements across multiple assays (e.g., fluorescence vs. colorimetric) to rule out false positives .
  • Counter-screening : Test against off-target enzymes (e.g., butyrylcholinesterase) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.